
2,6-DIFLUOROBENZOIC-D3 ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluorobenzoic-D3 acid is a deuterated form of 2,6-difluorobenzoic acid, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct isotopic labeling. The molecular formula for this compound is C7D3F2O2, and it is commonly utilized in various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluorobenzoic-D3 acid typically involves the deuteration of 2,6-difluorobenzoic acid. This process can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Exchange Reactions: Utilizing deuterated solvents and bases to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high purity and yield. The reaction conditions are optimized to achieve efficient deuterium incorporation while maintaining the integrity of the fluorinated benzoic acid structure.
化学反応の分析
Types of Reactions: 2,6-Difluorobenzoic-D3 acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form different derivatives, such as converting the carboxylic acid group to a carbonyl group.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of substituted benzoic acids.
Reduction: Formation of 2,6-difluorobenzyl alcohol or 2,6-difluorobenzaldehyde.
Oxidation: Formation of 2,6-difluorobenzoyl derivatives.
科学的研究の応用
2,6-Difluorobenzoic-D3 acid is widely used in scientific research due to its unique properties:
Chemistry: Utilized as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterated compounds in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the petrochemical industry as a conservative tracer to monitor fluid flow and distribution in reservoirs.
作用機序
The mechanism of action of 2,6-difluorobenzoic-D3 acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound provide stability and resistance to metabolic degradation, allowing for prolonged activity and accurate tracing in various applications. The fluorine atoms enhance the compound’s reactivity and specificity in chemical reactions, making it a valuable tool in synthetic and analytical chemistry.
類似化合物との比較
2,6-Difluorobenzoic Acid: The non-deuterated form, commonly used in similar applications but with different stability and reactivity profiles.
2,4-Difluorobenzoic Acid: Another fluorinated benzoic acid with different substitution patterns, affecting its chemical properties and applications.
2,3-Difluorobenzoic Acid: Similar structure but with fluorine atoms in different positions, leading to distinct reactivity and uses.
Uniqueness: 2,6-Difluorobenzoic-D3 acid is unique due to its deuterium labeling, which provides enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where precise tracking and prolonged activity are required.
特性
CAS番号 |
1219804-21-3 |
|---|---|
分子式 |
C7H4F2O2 |
分子量 |
161.122 |
IUPAC名 |
3,4,5-trideuterio-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChIキー |
ONOTYLMNTZNAQZ-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)F |
同義語 |
2,6-DIFLUOROBENZOIC-D3 ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



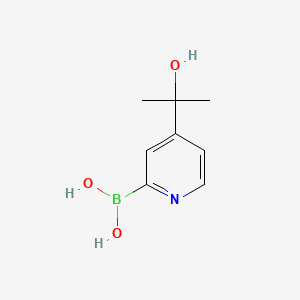
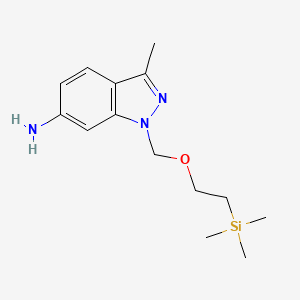
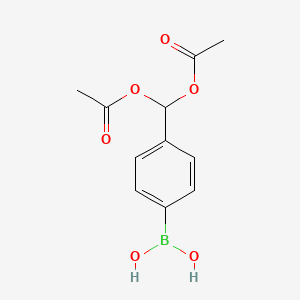

![2-[3-(Pyrrolidinocarbonyl)phenyl]benzonitrile](/img/structure/B566870.png)
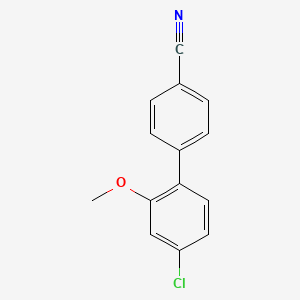

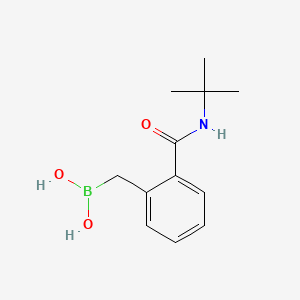
![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)
![2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B566878.png)

![N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B566883.png)
![5-Chloro-2-iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566886.png)
